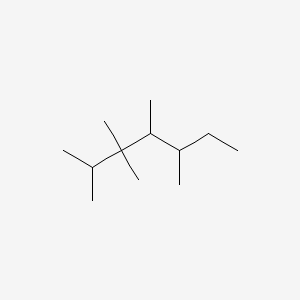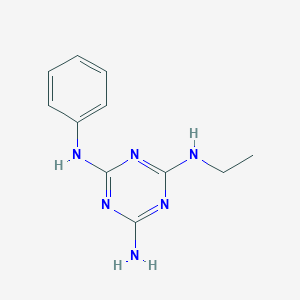
(2S)-N-tert-Butyl-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-tert-Butyl-2-methylbutanamide is an organic compound with a specific stereochemistry, characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-tert-Butyl-2-methylbutanamide typically involves the reaction of (2S)-2-methylbutanoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-tert-Butyl-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2S)-N-tert-Butyl-2-methylbutanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-N-tert-Butyl-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-tert-Butyl-2-methylpropanamide: Similar structure but with a different carbon chain length.
(2S)-N-tert-Butyl-2-ethylbutanamide: Similar structure but with an ethyl group instead of a methyl group.
(2S)-N-tert-Butyl-2-methylpentanamide: Similar structure but with a longer carbon chain.
Uniqueness
(2S)-N-tert-Butyl-2-methylbutanamide is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61761-48-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-2-methylbutanamide |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)8(11)10-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
HVWOSCHYESMJNP-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)NC(C)(C)C |
Canonical SMILES |
CCC(C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


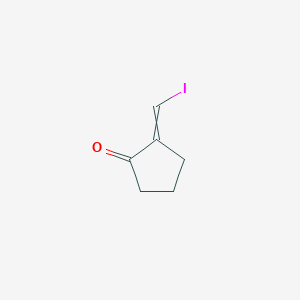


![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)
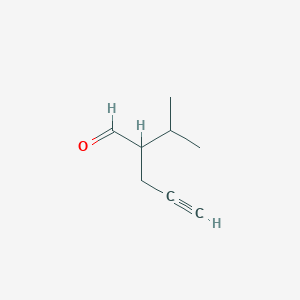


![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
![1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14547655.png)
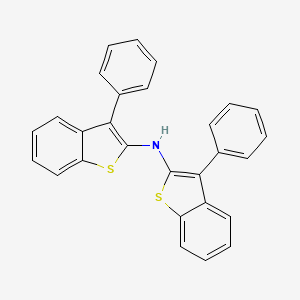
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-](/img/structure/B14547666.png)
